molecular formula C10H12N4O B2974737 4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile CAS No. 1484489-45-3

4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile

Cat. No.: B2974737
CAS No.: 1484489-45-3
M. Wt: 204.233
InChI Key: WTAUEQXTKAUXHO-UHFFFAOYSA-N
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Description

4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile typically involves the reaction of aromatic aldehydes, malononitrile, and other reagents in the presence of catalysts. One common method involves the use of ammonium acetate as a catalyst in ethanol . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce pyrimidine-5-amine derivatives.

Scientific Research Applications

4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of tyrosine kinases, particularly EGFR. It mimics ATP and binds to the active site of the kinase, preventing phosphorylation and subsequent signaling pathways that lead to cell proliferation and survival . This mechanism is crucial in its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure but may have different substituents, affecting their biological activity.

    4-Aminopyrimidine derivatives: These compounds have variations in the amino group position or additional functional groups.

Uniqueness

4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which enhances its binding affinity to EGFR and its potential as a therapeutic agent. Its oxan-4-yl group provides additional interactions within the active site, improving its efficacy compared to other pyrimidine derivatives .

Properties

IUPAC Name

4-amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-5-8-6-13-10(14-9(8)12)7-1-3-15-4-2-7/h6-7H,1-4H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAUEQXTKAUXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC=C(C(=N2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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